2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl group, a trifluoromethyl group, and a benzenesulfonamido group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation to introduce the benzenesulfonamido group.
Acylation: The final step involves acylation with diethylacetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetic acid
- N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
Uniqueness
What sets 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N,N-DIETHYLACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O3S/c1-3-24(4-2)18(26)13-25(29(27,28)15-8-6-5-7-9-15)17-12-14(19(21,22)23)10-11-16(17)20/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJUYSLGZKDODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.